

# O-Coumaric Acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to o-Coumaric Acid

This guide provides comprehensive information on **o-coumaric acid**, tailored for researchers, scientists, and professionals in drug development. It covers its fundamental properties, experimental protocols, and relevant biochemical pathways.

## **Core Properties of o-Coumaric Acid**

**o-Coumaric acid**, also known as 2-hydroxycinnamic acid, is a phenolic compound and a hydroxy derivative of cinnamic acid. It exists as cis and trans isomers. The trans isomer is generally more stable and common.

### **Chemical Identifiers**

The Chemical Abstracts Service (CAS) has assigned different numbers to the various forms of **o-coumaric acid**. It is crucial to use the correct identifier for the specific isomer of interest.



Identifier	Value	Isomer/Note
Molecular Formula	С9Н8О3	Applies to all isomers
Molecular Weight	164.16 g/mol	Applies to all isomers[1][2]
CAS Number	614-60-8	trans-o-Coumaric acid (predominant form)[1][3][4]
CAS Number	583-17-5	o-Coumaric acid (isomer unspecified)
CAS Number	495-79-4	cis-o-Coumaric acid (Coumarinic acid)

## **Physicochemical Data**

The following table summarizes key quantitative data for **o-coumaric acid**.

Property	Value	Notes
Melting Point	217 °C (decomposes)	For the trans-isomer.
Boiling Point	348-349 °C (estimated)	
Water Solubility	Slightly soluble	Solubility is influenced by pH.
Solubility in Organic Solvents	Soluble in alcohol, DMSO (slightly), Ethyl Acetate (slightly)	
рКа	4.614 (at 25°C)	_
LogP	1.5	A measure of lipophilicity.

## **Experimental Protocols**

Detailed methodologies for the synthesis and analysis of **o-coumaric acid** are presented below.



# Synthesis of o-Coumaric Acid via Hydrolysis of Coumarin

This protocol describes the base-catalyzed hydrolysis of coumarin to yield **o-coumaric acid**. The process involves the opening of the lactone ring followed by cis-trans isomerization.

#### Materials:

- Coumarin
- Sodium hydroxide (NaOH) solution (20%)
- Hydrochloric acid (HCl), concentrated
- Deionized water
- Chloroform
- Reaction vessel (e.g., PARR reactor)
- Soxhlet extraction apparatus
- Standard laboratory glassware and filtration equipment

#### Procedure:

- Reaction Setup: Dissolve a known quantity of coumarin (e.g., 0.137 mol) in a 20% aqueous solution of sodium hydroxide within a pressure-rated reaction vessel.
- Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.
- Hydrolysis Reaction: Seal the reactor and heat the mixture to 160°C. Maintain this temperature for 1 hour with continuous stirring.
- Neutralization and Precipitation: After cooling the reaction mixture to room temperature, slowly add concentrated hydrochloric acid until the solution is acidic (pH ~2-3). This will precipitate the crude product.



- Initial Product Recovery: Collect the precipitate by vacuum filtration and wash it with cold deionized water.
- Purification by Extraction: The precipitate contains both the desired o-coumaric acid and
  unreacted coumarin. Place the dried precipitate into the thimble of a Soxhlet extractor and
  extract with chloroform. Coumarin is soluble in chloroform and will be extracted, leaving the
  purified o-coumaric acid in the thimble.
- Final Product: Dry the purified o-coumaric acid. The product can be further analyzed for purity via HPLC or characterized by spectroscopy.

# Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of **o-coumaric acid** in various samples, such as coffee extracts or reaction mixtures.

Instrumentation and Reagents:

- HPLC system with a UV or Photodiode Array (PDA) detector.
- Reversed-phase C18 column (e.g., Kromasil 100-5C18, 4.6 x 250 mm, 5 μm).
- Mobile Phase A: Water with 5% formic acid (19:1 v/v).
- Mobile Phase B: Methanol (HPLC grade).
- o-Coumaric acid standard.
- Methanol for sample and standard preparation.
- Syringe filters (0.45 μm).

**Chromatographic Conditions:** 

Detection Wavelength: 320 nm

• Flow Rate: 0.9 mL/min



• Injection Volume: 10 μL

• Column Temperature: 30°C

 Elution: Gradient elution (specific gradient profile may need to be optimized based on the sample matrix).

#### Procedure:

- Standard Preparation: Accurately weigh approximately 50 mg of the o-coumaric acid standard and dissolve it in a 100 mL volumetric flask with methanol to create a stock solution. Prepare a series of dilutions (at least five concentration levels) from the stock solution to create calibration standards.
- Sample Preparation: Dissolve the sample containing **o-coumaric acid** in methanol. The concentration should be adjusted to fall within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
- Analysis: Inject 10  $\mu$ L of each standard and sample into the HPLC system. Record the chromatograms.
- Quantification: Identify the o-coumaric acid peak in the sample chromatogram by
  comparing its retention time with that of the standard (approximately 17.19 minutes under
  the specified conditions). Construct a calibration curve by plotting the peak area versus the
  concentration of the standards. Use the equation of the linear regression to calculate the
  concentration of o-coumaric acid in the sample.

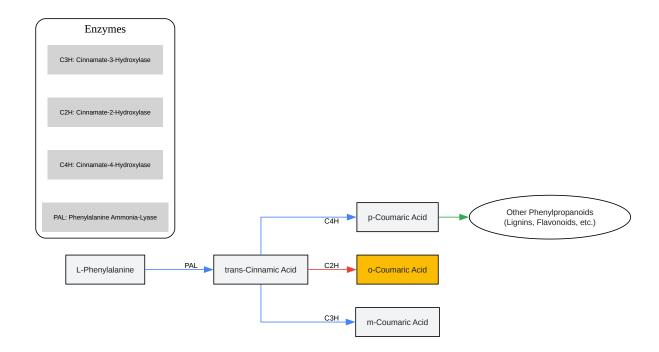
## **Visualized Workflows and Pathways**

The following diagrams, generated using the DOT language, illustrate key processes related to **o-coumaric acid**.

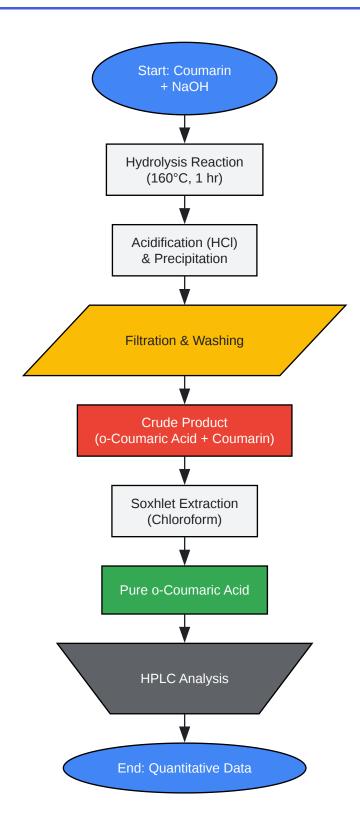
### **Biosynthesis of Hydroxycinnamic Acids**

**o-Coumaric acid** is synthesized in plants through the phenylpropanoid pathway, starting from the amino acid L-phenylalanine.









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### References

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- To cite this document: BenchChem. [O-Coumaric Acid CAS number and molecular weight].
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